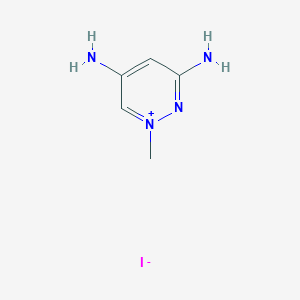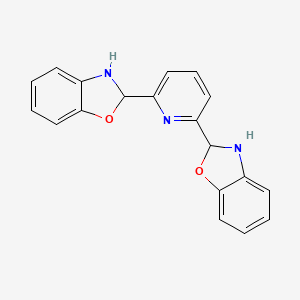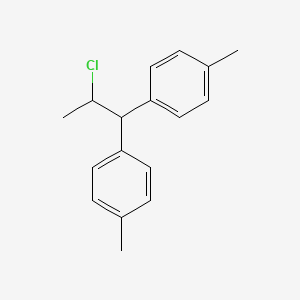
Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- is a complex organic compound featuring a methanone group attached to a phenyl ring substituted with a 4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by its functionalization and subsequent attachment to the phenyl methanone moiety. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The amino group and other substituents on the pyrrole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- can be compared with other similar compounds, such as:
- Methanone, (4-aminophenyl)phenyl-
- Methanone, [4-(dimethylamino)phenyl]phenyl-
- Pyrrole derivatives with similar substitution patterns
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity, biological activity, and potential applications
Propriétés
Numéro CAS |
61151-68-6 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C14H16N2O/c1-3-11-13(15)12(9(2)16-11)14(17)10-7-5-4-6-8-10/h4-8,16H,3,15H2,1-2H3 |
Clé InChI |
RGHTZCWEZZAMSD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(N1)C)C(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)



![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)






![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)

